molecular formula C10H15NO B12048637 (S)-1-(3-Methoxyphenyl)propan-1-amine

(S)-1-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B12048637
M. Wt: 165.23 g/mol
InChI Key: YKOYYTCNJPJMSK-JTQLQIEISA-N
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Description

(S)-1-(3-Methoxyphenyl)propan-1-amine is a chiral amine compound with a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of (S)-1-(3-Methoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reductive amination of 3-methoxybenzaldehyde with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or enzymatic methods to achieve high enantioselectivity and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (S)-1-(3-Methoxyphenyl)propan-1-one, while reduction may produce (S)-1-(3-Methoxyphenyl)propan-1-ol.

Scientific Research Applications

(S)-1-(3-Methoxyphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Methoxyphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3-Methoxyphenyl)propan-1-amine: The racemic mixture of the compound.

    1-(3-Methoxyphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

Uniqueness

(S)-1-(3-Methoxyphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological activity and interactions compared to its enantiomer or racemic mixture. The presence of the methoxy group also imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1

InChI Key

YKOYYTCNJPJMSK-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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